

AT7519 Mesylate: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

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Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107

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Introduction

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has been investigated for its therapeutic potential in various cancers.^[1] Its mechanism of action centers on the disruption of cell cycle regulation and transcriptional processes, leading to cell cycle arrest and apoptosis in tumor cells.^{[1][2]} This technical guide provides an in-depth overview of the target profile and kinase selectivity of AT7519, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Target Profile and Kinase Selectivity

AT7519 is an ATP-competitive inhibitor of several CDKs, demonstrating potent activity against key regulators of the cell cycle and transcription.^[3] The inhibitory activity of AT7519 has been characterized against a panel of kinases, revealing a multi-targeted profile with selectivity for specific CDKs.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of AT7519 against a range of cyclin-dependent and other kinases.

Kinase Target	IC50 (nM)	Assay Format
CDK1/Cyclin B	210	Radiometric
CDK2/Cyclin A	47	Radiometric
CDK3/Cyclin E	>1000	Not Specified
CDK4/Cyclin D1	100	ELISA
CDK5/p35	<10	DELFIA
CDK6/Cyclin D3	170	ELISA
CDK7/Cyclin H/MAT1	>1000	Not Specified
CDK9/Cyclin T1	<10	Not Specified
GSK3 β	89	Radiometric
Aurora A	>1000	Not Specified
Aurora B	>1000	Not Specified
c-Src	>10000	Not Specified
EGFR	>10000	Not Specified
FGFR3	>10000	Not Specified
IR	>10000	Not Specified
VEGFR1	>10000	Not Specified

Data compiled from multiple sources. Assay formats are specified where the information was available.

Kinase Selectivity Profile

AT7519 demonstrates the highest potency against CDK2, CDK5, and CDK9. Its activity against CDK1, CDK4, and CDK6 is also significant. Notably, it shows limited activity against CDK3 and CDK7 at concentrations up to 1000 nM. Outside of the CDK family, AT7519 exhibits inhibitory activity against GSK3 β . The compound is highly selective against a panel of other kinases,

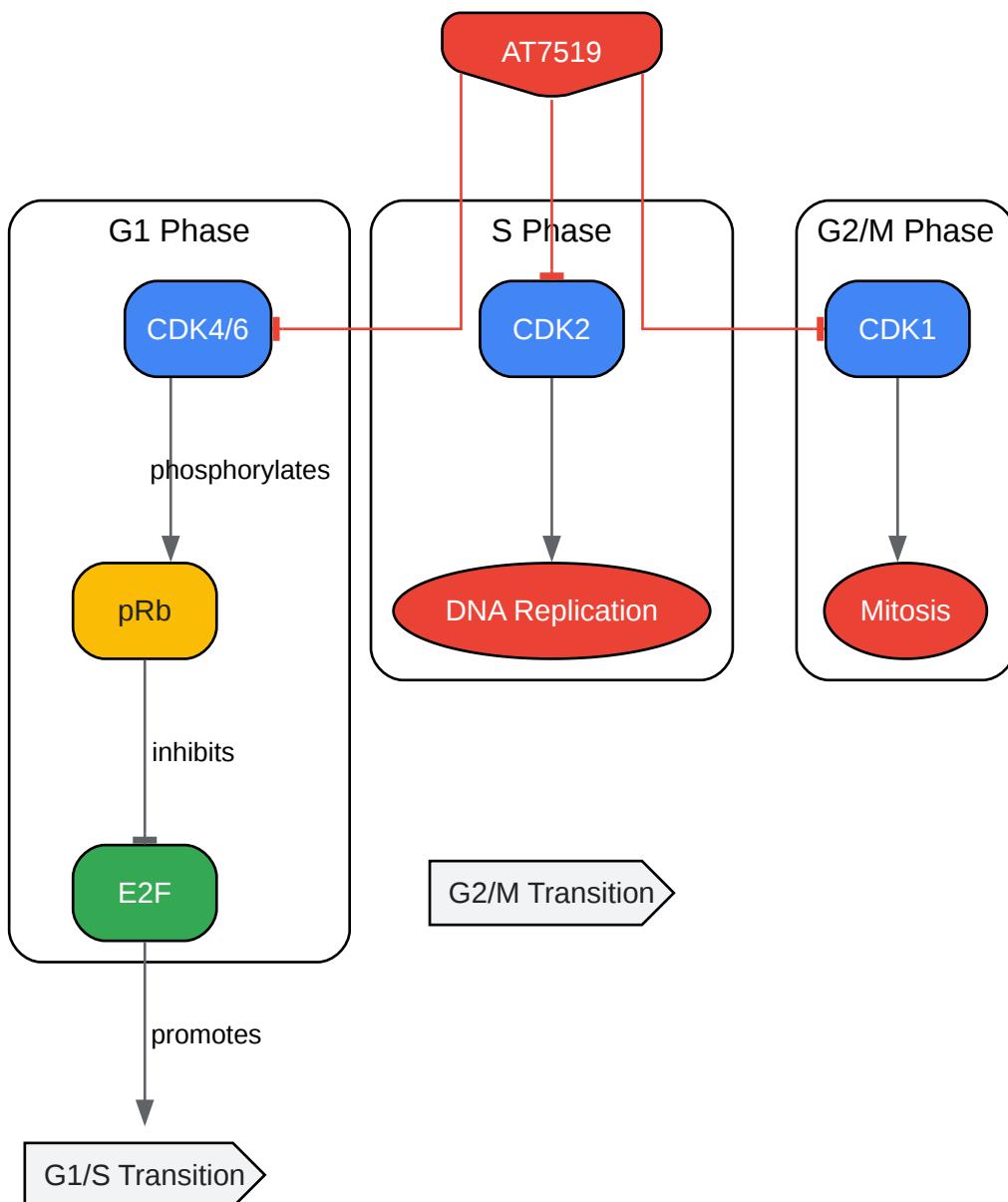
including Aurora kinases and various receptor tyrosine kinases, with IC₅₀ values largely exceeding 10,000 nM.

Mechanism of Action

AT7519 exerts its anti-cancer effects through a multi-pronged mechanism involving the inhibition of both cell cycle progression and transcription.

Inhibition of Cell Cycle Progression

By targeting key cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), AT7519 disrupts the orderly progression of cells through the G₁/S and G₂/M phases.^[2] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining its repressive grip on E2F transcription factors and thereby blocking entry into the S phase. Inhibition of CDK2 further reinforces the G₁/S checkpoint and is also crucial for S phase progression. Finally, inhibition of CDK1, the engine of mitosis, leads to a G₂/M arrest. This multi-point blockade of the cell cycle is a key contributor to the anti-proliferative activity of AT7519.



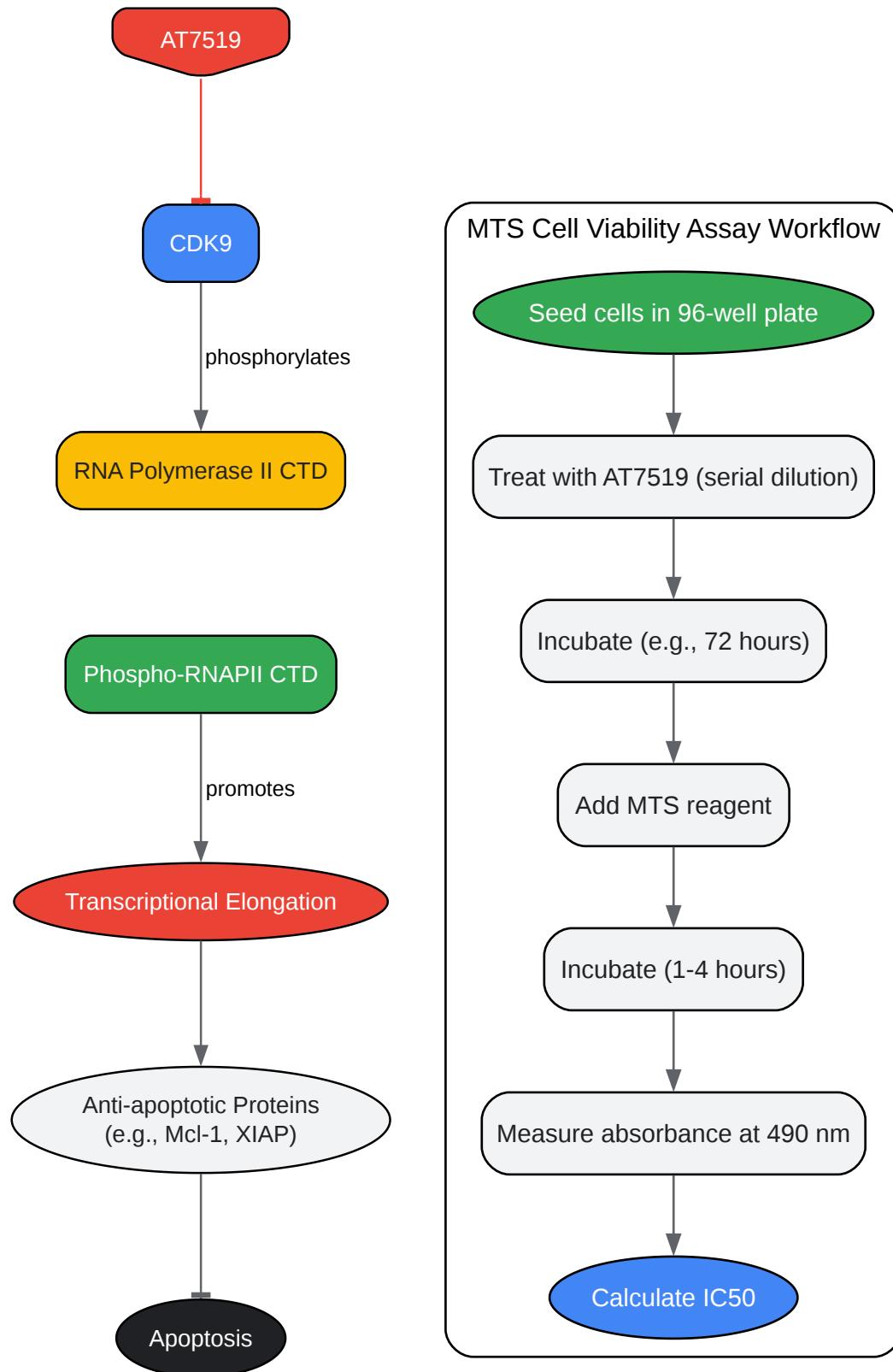
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AT7519 inhibits cell cycle progression by targeting multiple CDKs.

Inhibition of Transcription

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 plays a critical role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII). By inhibiting CDK9, AT7519 prevents the phosphorylation of the RNAPII CTD, leading to a global downregulation of transcription.^[3] This is particularly detrimental to cancer cells, which are

often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP for their survival.[3]



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